4-Methylcyclohexylamine
Overview
Description
4-Methylcyclohexylamine is an organic compound with the molecular formula C₇H₁₅N. It is a derivative of cyclohexylamine, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound exists as a mixture of cis and trans isomers and is known for its applications in various chemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylcyclohexylamine can be achieved through several synthetic routes. One common method involves the hydrogenation of 4-methylcyclohexanone using a rhodium-carbon catalyst. This process yields a mixture of cis and trans isomers, which can be separated by recrystallization .
Another method involves the rearrangement of trans-4-methylcyclohexanecarboxylic acid using sodium azide to generate isocyanate, which is then hydrolyzed to obtain trans-4-methylcyclohexylamine. This method is advantageous as it avoids the use of hazardous diazoimide and does not require high temperature or pressure .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 4-methylcyclohexanone. The process is carried out in a stirred tank reactor using a rhodium catalyst under controlled temperature and pressure conditions. The resulting mixture of isomers is then purified to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylcyclohexanone.
Reduction: It can be reduced to form 4-methylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: 4-Methylcyclohexanone
Reduction: 4-Methylcyclohexanol
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
4-Methylcyclohexylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the manufacture of pesticides, plasticizers, and explosives.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexylamine involves its interaction with specific molecular targets. For example, it acts as a spermidine synthase inhibitor, affecting the polyamine biosynthesis pathway. This inhibition leads to a decrease in spermidine levels and an increase in spermine levels in tissues . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the conversion of putrescine to spermidine .
Comparison with Similar Compounds
Similar Compounds
- N-Methylcyclohexylamine
- Cyclohexylamine
- N,N-Dimethylcyclohexylamine
- 4-tert-Butylcyclohexylamine
Uniqueness
4-Methylcyclohexylamine is unique due to the presence of a methyl group at the fourth position of the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as its reactivity and boiling point, compared to other cyclohexylamines. Additionally, its ability to inhibit spermidine synthase sets it apart from other similar compounds .
Properties
IUPAC Name |
4-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064232, DTXSID801307354, DTXSID601309835 | |
Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
Source | EPA DSSTox | |
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Record name | cis-4-Methylcyclohexanamine | |
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Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
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URL | https://cameochemicals.noaa.gov/chemical/12272 | |
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CAS No. |
2523-56-0, 6321-23-9, 2523-55-9 | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl-, cis- | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
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Record name | cis-4-Methylcyclohexanamine | |
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Record name | 4-methylcyclohexylamine, mixed isomers | |
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Record name | Cyclohexanamine, 4-methyl-, trans | |
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Record name | cis-4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine, trans- | |
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Record name | 4-Methylcyclohexylamine, cis- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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